1-Cyclopropyl-5-phenylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-5-phenylpent-2-en-1-one is an organic compound with the molecular formula C14H16O It is characterized by a cyclopropyl group attached to a pent-2-en-1-one chain, which also bears a phenyl group
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-5-phenylpent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones. This reaction typically requires the use of trifluoromethanesulfonic acid as a catalyst and proceeds at room temperature, yielding the desired product in moderate to good yields . Another approach involves the use of cyclopropyl ketones and phenyl-substituted alkenes under specific reaction conditions .
Analyse Chemischer Reaktionen
1-Cyclopropyl-5-phenylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-5-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-5-phenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to participate in hyperconjugation, stabilizing carbocations and influencing reaction pathways. This stabilization effect can enhance the compound’s reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-5-phenylpent-2-en-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-5-phenylpent-2-yn-1-one: This compound features a triple bond instead of a double bond, leading to different reactivity and applications.
1-Cyclopropyl-5-phenylpentane: Lacks the enone functionality, resulting in reduced reactivity in certain chemical reactions.
1-Cyclopropyl-5-phenylpent-2-en-1-ol: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions
The uniqueness of this compound lies in its combination of a cyclopropyl group with a phenyl-substituted enone, providing a versatile scaffold for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
917575-20-3 |
---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-cyclopropyl-5-phenylpent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c15-14(13-10-11-13)9-5-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,13H,4,8,10-11H2 |
InChI-Schlüssel |
JMGFKDHBXVIZPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C=CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.